![4-(methylthio)-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid - 1256833-38-1](/images/structure/BT-1444134.png) 
                            4-(Methylthio)-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid is a heterocyclic compound with the molecular formula CHNOS. This compound is characterized by a pyrrolo[2,3-b]pyridine core structure, which is functionalized with a methylthio group and a carboxylic acid group. The compound has garnered attention for its potential applications in medicinal chemistry and as a building block in organic synthesis.
This compound can be sourced from various chemical suppliers and databases, including PubChem and the Environmental Protection Agency's CompTox database. It falls under the classification of heterocyclic compounds, specifically those containing nitrogen and sulfur in their ring structures. Heterocycles are significant in pharmaceuticals due to their diverse biological activities.
The synthesis of 4-(methylthio)-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid typically involves multiple steps, including:
The synthesis requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to ensure high yields and purity of the final product. Analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC) are commonly employed to characterize the synthesized compound.
The molecular structure of 4-(methylthio)-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid features:
The compound's structural data can be summarized as follows:
4-(Methylthio)-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid can participate in various chemical reactions:
These reactions often require specific catalysts or conditions (e.g., acidic or basic media) to proceed efficiently. Reaction conditions must be optimized for yield and selectivity.
The mechanism of action for 4-(methylthio)-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid is not fully elucidated but is believed to involve interactions with biological targets such as enzymes or receptors. Studies suggest that compounds with similar structures may exhibit activity by modulating signaling pathways or inhibiting specific enzymes involved in disease processes.
Relevant data regarding these properties can be found in chemical databases such as PubChem .
4-(Methylthio)-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid has potential applications in several scientific fields:
The compound's unique structure makes it valuable for research into new therapeutic agents and understanding biological mechanisms at a molecular level.
The compound 4-(methylthio)-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid (CAS: 1256833-38-1) is formally named as 4-(methylsulfanyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid under IUPAC conventions. Its molecular formula, C₉H₈N₂O₂S, reveals a heteroaromatic system comprising a pyrrole ring fused to a pyridine ring (pyrrolopyridine core), substituted at the 4-position with a methylthio (-SCH₃) group and at the 2-position with a carboxylic acid (-COOH) functionality. The molecular weight is 208.24 g/mol, as confirmed by analytical data [1].
Key structural features include:
Table 1: Molecular Descriptors of 4-(Methylthio)-1H-pyrrolo[2,3-b]pyridine-2-carboxylic Acid
| Property | Value | 
|---|---|
| CAS Registry Number | 1256833-38-1 | 
| Molecular Formula | C₉H₈N₂O₂S | 
| Molecular Weight (g/mol) | 208.24 | 
| Exact Mass | 208.031 | 
| SMILES | CSC1=C2C=C(NC2=NC=C1)C(=O)O | 
| Rotatable Bond Count | 2 | 
| Topological Polar Surface Area | 65.98 Ų | 
| Computed LogP | 1.983 | 
While experimental spectra for this specific compound are not fully disclosed in the available literature, analogous pyrrolopyridine derivatives provide insight into expected spectroscopic signatures.
NMR Spectroscopy:
IR Spectroscopy:Characteristic stretches are anticipated at:
Mass Spectrometry:High-resolution MS would show a molecular ion peak at m/z 208.031 (calculated for C₉H₈N₂O₂S). Fragment ions likely arise from:
Table 2: Predicted Spectral Assignments
| Method | Key Signals | 
|---|---|
| ¹H NMR | δ 2.55 (s, 3H, SCH₃); δ 7.20–9.10 (m, 4H, Ar-H); δ 12.30 (s, 1H, COOH) | 
| ¹³C NMR | δ 14.5 (SCH₃); 112.5, 120.1, 125.5, 132.0, 142.8, 148.0 (Ar-C); 167.0 (COOH) | 
| IR | 3100 (O-H); 2920 (C-H); 1690 (C=O); 1585 (C=N/C=C); 1060 (C-S) | 
| MS | [M]⁺ 208.031; [M-COOH]⁺ 163; [M-SCH₃]⁺ 175 | 
No single-crystal X-ray diffraction data for this compound is publicly available. However, computational models (e.g., density functional theory) predict a nearly planar bicyclic system with minor deviations at the carboxylic acid and methylthio substituents. Key insights include:
The title compound exhibits complex tautomeric and protonation behavior due to multiple heteroatoms:
 
                                    
                CAS No.: 3397-16-8
 
                                    
                CAS No.: 2134602-45-0
CAS No.: 11104-40-8
 
                                    
                CAS No.: 64918-85-0
 
                                    
                CAS No.: 591-81-1
CAS No.: 51800-34-1